Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate
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Overview
Description
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spirocyclic structure is then formed through a series of cyclization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
The uniqueness of Ethyl 1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-pyrazino[1,2-a]indole]-7’-carboxylate lies in its spirocyclic structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
ethyl 1-oxospiro[2,3-dihydropyrazino[1,2-a]indole-4,1'-cyclobutane]-7-carboxylate |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-16(21)12-5-4-11-8-14-15(20)18-10-17(6-3-7-17)19(14)13(11)9-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,18,20) |
InChI Key |
IFJMRTVUCVZNPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C3N2C4(CCC4)CNC3=O |
Origin of Product |
United States |
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